molecular formula C13H10BrIN2O B3480999 5-bromo-2-iodo-N-(4-methylpyridin-2-yl)benzamide

5-bromo-2-iodo-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B3480999
M. Wt: 417.04 g/mol
InChI Key: YLGZGVMCHYCVCU-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-N-(4-methylpyridin-2-yl)benzamide is a complex organic compound that features both bromine and iodine substituents on a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-iodo-N-(4-methylpyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-N-(4-methylpyridin-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cross-Coupling Reactions: As mentioned earlier, Suzuki-Miyaura cross-coupling is a common reaction for this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Organoboron Compounds: Used as coupling partners in Suzuki-Miyaura reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while cross-coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-iodo-N-(4-methylpyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-iodo-N-(4-methylpyridin-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-iodopyridine
  • 5-Bromo-2-iodo-4-methylpyridine
  • 5-Bromo-2-iodopyrimidine

Uniqueness

What sets 5-bromo-2-iodo-N-(4-methylpyridin-2-yl)benzamide apart from similar compounds is its specific substitution pattern and the presence of both bromine and iodine atoms. This unique structure can confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-2-iodo-N-(4-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrIN2O/c1-8-4-5-16-12(6-8)17-13(18)10-7-9(14)2-3-11(10)15/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGZGVMCHYCVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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